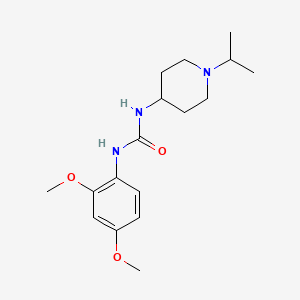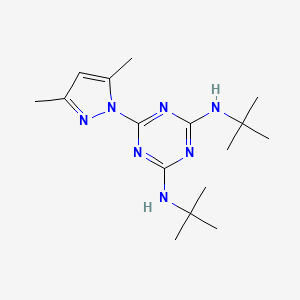![molecular formula C15H11Cl2N3S B5816851 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII works by binding to the ATP-binding site of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, thereby inhibiting its activity. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII can modulate these signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII in lab experiments is its high specificity and potency for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine. This allows for precise modulation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine activity, which is crucial for studying its role in various cellular processes. However, one of the limitations of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII is its potential off-target effects, which can lead to unintended effects on other signaling pathways.
Orientations Futures
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII. One area of research is the development of more potent and selective N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors for use in clinical settings. Another area of research is the investigation of the role of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine in various diseases, including cancer, neurodegenerative diseases, and diabetes. Additionally, the combination of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII with other drugs or therapies may provide synergistic effects for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII involves the reaction of 2,4-dichlorophenyl isothiocyanate with 6-methyl-2-pyridinamine in the presence of a base to form the thiazole ring. The resulting product is then purified by column chromatography to obtain the final compound with high purity and yield.
Applications De Recherche Scientifique
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and diabetes. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-3-2-4-14(18-9)20-15-19-13(8-21-15)11-6-5-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAVZRVAOFPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)

![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)



![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)